molecular formula C8H22NS+ B087301 Sulfane;tetraethylazanium CAS No. 10408-33-0

Sulfane;tetraethylazanium

Cat. No. B087301
CAS RN: 10408-33-0
M. Wt: 164.33 g/mol
InChI Key: PDXVLTXYBDAGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfane;tetraethylazanium, also known as TEA-SH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TEA-SH is a sulfane donor molecule that can donate sulfur atoms to various biomolecules, including proteins, nucleic acids, and lipids.

Mechanism Of Action

Sulfane;tetraethylazanium acts as a sulfane donor molecule by donating sulfur atoms to various biomolecules. The mechanism of action involves the formation of a sulfane sulfur intermediate, which can donate sulfur atoms to other biomolecules. The donated sulfur atoms can then form disulfide bonds or react with other biomolecules to form various sulfur-containing compounds.

Biochemical And Physiological Effects

Sulfane;tetraethylazanium has been shown to have various biochemical and physiological effects in biological systems. It has been shown to protect against oxidative stress and inflammation by increasing the levels of glutathione and other antioxidant enzymes. Furthermore, Sulfane;tetraethylazanium has been shown to regulate the activity of various enzymes, including protein kinases and phosphatases. Additionally, Sulfane;tetraethylazanium has been shown to improve mitochondrial function and reduce cellular damage in various cell types.

Advantages And Limitations For Lab Experiments

Sulfane;tetraethylazanium has several advantages for lab experiments, including its ability to donate sulfane sulfur to various biomolecules and its stability in biological systems. However, it has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

Sulfane;tetraethylazanium has significant potential for future research in various fields, including cardiovascular diseases, cancer, and neurodegenerative disorders. Future research should focus on elucidating the mechanisms of action of Sulfane;tetraethylazanium in biological systems and identifying its specific targets. Additionally, future research should focus on developing new Sulfane;tetraethylazanium derivatives with improved properties, including increased solubility and reduced toxicity.

Synthesis Methods

Sulfane;tetraethylazanium can be synthesized by reacting tetraethylammonium bromide with hydrogen sulfide gas in the presence of a base. The reaction yields Sulfane;tetraethylazanium as a colorless liquid with a characteristic odor. The purity of the synthesized Sulfane;tetraethylazanium can be determined by using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

Sulfane;tetraethylazanium has been extensively studied for its potential applications in various fields of scientific research. It has been used as a sulfane donor molecule to investigate the role of sulfane sulfur in biological systems. Sulfane;tetraethylazanium has been shown to protect against oxidative stress and inflammation by donating sulfane sulfur to various biomolecules, including glutathione and cysteine residues in proteins. Furthermore, Sulfane;tetraethylazanium has been used to study the role of sulfane sulfur in cardiovascular diseases, cancer, and neurodegenerative disorders.

properties

CAS RN

10408-33-0

Product Name

Sulfane;tetraethylazanium

Molecular Formula

C8H22NS+

Molecular Weight

164.33 g/mol

IUPAC Name

sulfane;tetraethylazanium

InChI

InChI=1S/C8H20N.H2S/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1;

InChI Key

PDXVLTXYBDAGQZ-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CC)CC.S

Canonical SMILES

CC[N+](CC)(CC)CC.S

synonyms

Tetraethylammonium hydrogen sulfide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.